Lead(II) tellurate

Übersicht

Beschreibung

Lead(II) tellurate is a compound containing an oxyanion of tellurium where tellurium has an oxidation number of +6 . It’s part of the tellurate compounds which have been gaining attention due to their potential applications in various fields .

Synthesis Analysis

The synthesis of Lead(II) tellurate involves complex processes. For instance, a high-performance n-type lead telluride material was inserted into the core of a nuclear reactor and its thermoelectric properties were continuously monitored . Another method involved the preparation of different sparingly soluble tellurite salts, including Lead(II) tellurate .Molecular Structure Analysis

The structures of lead tellurate contain Pb3TeO6 consisting of TeO3 trigonal pyramid connected by PbO4 tetragonal forming a three-dimensional network . The structure of this compound was determined with better accuracy than ever before, thanks to the creation of a single crystal of a metal tellurate compound .Chemical Reactions Analysis

Lead(II) tellurate reacts with various compounds. For instance, it reacts with aqueous ammonia to precipitate a white basic salt . It also reacts with dilute sulfuric acid or aqueous sulfate ion solution to give Lead(II) sulfate .Physical And Chemical Properties Analysis

Tellurium, the main component of Lead(II) tellurate, is a metalloid that behaves as a nonmetal, with intermediate ionization energy and with oxides that are amphoteric . The physical properties and crystal structures of most tellurate materials were only discovered during the last two decades, but they have tantalizing properties .Wirkmechanismus

Safety and Hazards

Lead(II) tellurate is harmful if swallowed or inhaled; it may damage organs through repeated or prolonged exposure and may damage the unborn child . It is also very toxic to aquatic life . Therefore, it’s crucial to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Zukünftige Richtungen

The future of Lead(II) tellurate looks promising. Scientists have determined the structure of a new material with potential to be used in solar energy, batteries, and splitting water to produce hydrogen . As these materials are new and very little is known in the literature, researchers are trying to explore all its unexplored and hidden properties .

Eigenschaften

IUPAC Name |

lead(2+);tellurate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Te.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZZLKHANGTWNE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

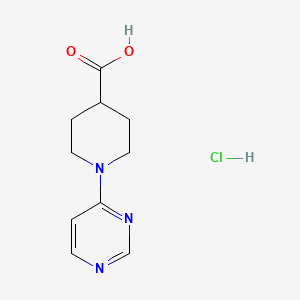

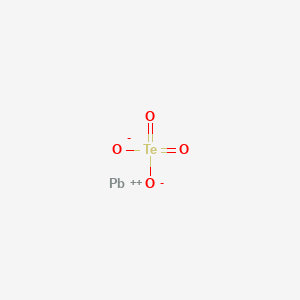

[O-][Te](=O)(=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4PbTe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065665 | |

| Record name | Lead(II) tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead(II) tellurate | |

CAS RN |

13845-35-7 | |

| Record name | Lead(II) tellurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(II) tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(2+) tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3047315.png)

![Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3047316.png)